Cas no 78871-05-3 (Di(naphthalen-2-yl)phosphine oxide)

Di(naphthalen-2-yl)phosphine oxide structure
78871-05-3 structure
Di(naphthalen-2-yl)phosphine oxide
78871-05-3
C20H15OP
302.306266069412
MFCD29477760
533739
10891979

Di(naphthalen-2-yl)phosphine oxide Properties

Names and Identifiers

    • Phosphine oxide, di-2-naphthalenyl-
    • dinaphthalen-2-yl(oxo)phosphanium
    • Di(naphthalen-2-yl)phosphine oxide
    • bis(2-naphthyl)phosphine oxide
    • AVYNHFVZHONTQU-UHFFFAOYSA-N
    • AK199164
    • Di(naphthalen-2-yl)phosphineoxide
    • di(2-naphthyl)phosphine oxide
    • 78871-05-3
    • SCHEMBL1304753
    • CS-0098782
    • SY316781
    • MFCD29477760
    • 2-[(naphthalen-2-yl)phosphoroso]naphthalene
    • bis(naphthalen-2-yl)phosphine oxide
    • DTXSID90447425
    • D70820
    • AKOS026674263
    • AS-61708
    • Di-2-naphthalenylphosphine oxide (ACI)
    • DB-243378
    • 2-(NAPHTHALEN-2-YLPHOSPHOROSO)NAPHTHALENE
    • +Expand
    • MFCD29477760
    • AVYNHFVZHONTQU-UHFFFAOYSA-N
    • 1S/C20H15OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14,22H
    • O=P(C1C=C2C(C=CC=C2)=CC=1)C1C=C2C(C=CC=C2)=CC=1

Computed Properties

  • 301.078227064g/mol
  • 0
  • 1
  • 2
  • 301.078227064g/mol
  • 22
  • 371
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 5
  • 17.1

Di(naphthalen-2-yl)phosphine oxide Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P008O1Y-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
$12.00 2024-04-21
A2B Chem LLC
AE03622-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
$11.00 2024-04-19
Aaron
AR008OAA-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
$8.00
abcr
AB472063-1 g
Di(naphthalen-2-yl)phosphine oxide; .
78871-05-3
1g
€137.00 2023-04-21
Alichem
A219006039-10g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
10g
$185.40 2023-09-01
Ambeed
A109288-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
$15.0 2024-07-24
Chemenu
CM262996-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 95%
5g
$122
eNovation Chemicals LLC
D751819-5g
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
5g
$200 2022-10-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X09325-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
¥53.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CR607-250mg
Di(naphthalen-2-yl)phosphine oxide
78871-05-3 97%
250mg
163CNY

Di(naphthalen-2-yl)phosphine oxide Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 Reagents: Chlorobis(diethylamino)phosphine ;  -78 °C; 18 - 22 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, 0 °C; 1 h, 0 °C; 5 h, rt
Reference
Generation of Axially Chiral Fluoroallenes through a Copper-Catalyzed Enantioselective β-Fluoride Elimination
O'Connor, Thomas J.; Mai, Binh Khanh ; Nafie, Jordan; Liu, Peng ; Toste, F. Dean, Journal of the American Chemical Society, 2021, 143(34), 13759-13768

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  2 h, reflux
1.2 Reagents: Triethyl phosphate ;  18 h, 0 °C → rt
Reference
Highly Enantioselective Synthesis of Phosphorus-Containing ε-Benzosultams by Bifunctional Phosphonium Salt-Promoted Hydrophosphonylation
Zhang, Song; Feng, Zhenghuai; Jiang, Chunhui; Yu, Xiaojun; Pan, Jianke; et al, Chemistry - A European Journal, 2021, 27(44), 11285-11290

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  rt; 1 h, 50 °C
1.2 Reagents: Diethyl phosphite ;  0 °C; overnight, rt
Reference
Silica-Supported Phosphine-Gold Complexes as an Efficient Catalytic System for a Dearomative Spirocyclization
Cao, Zhen; Scalabre, Antoine; Nlate, Sylvain; Buffiere, Sonia; Oda, Reiko; et al, Chemistry - A European Journal, 2021, 27(1), 427-433

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 3 h, 70 °C
1.2 Reagents: Diethyl phosphite ;  15 min, cooled; 4 h, rt
1.3 Reagents: Water Solvents: Diethyl ether ;  0 °C
Reference
Manganese catalyzed urea and polyurea synthesis using methanol as C1 source
Guo, Jiaxin; Tang, Jun; Xi, Hui; Zhao, Sheng-Yin; Liu, Weiping, Chinese Chemical Letters, 2023, 34(4),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  heated
1.2 Reagents: Diethyl phosphite ;  overnight, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Enantioselective Pd0-catalyzed C(sp2)-H arylation for synthesis of chiral warped molecules
Savary, David ; Baudoin, Olivier, Angewandte Chemie, 2021, 60(10), 5136-5140

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  rt; 2 - 3 h, reflux
1.2 Reagents: Diethyl phosphite ,  Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 1 h, rt; rt; 1 h, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Asymmetric Hydrogenation of Cationic Intermediates for the Synthesis of Chiral N,O-Acetals
Sun, Yongjie; Zhao, Qingyang; Wang, Heng; Yang, Tilong; Wen, Jialin ; et al, Chemistry - A European Journal, 2020, 26(50), 11470-11477

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 - 10 °C; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Sequential KOtBu/FeCl3-catalyzed reductive phosphonylation of tertiary amides for the synthesis of α-amino phosphonates and phosphines
Wang, Yue; Wu, Xiaoyu; Yang, Liqun; Liu, Wei; Zhang, Zhaoguo; et al, Organic & Biomolecular Chemistry, 2023, 21(14), 2955-2959

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 5 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Combining Hydrodefluorination and Defluorophosphorylation for Chemo- and Stereoselective Synthesis of gem-Fluorophosphine Alkenes
Hu, Ya-Fei; Feng, Man-Hang; Zhang, Peng-Yuan; Xu, Hao; Ma, Mengtao ; et al, Organic Letters, 2023, 25(34), 6368-6373

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 22 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  1 h, 22 °C → reflux; reflux → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
Rapid Generation of P(V)-F Bonds Through the Use of Sulfone Iminium Fluoride Reagents
Miller, Lucy P. ; Vogel, James A.; Harel, Shiraz; Krussman, Jenna M.; Melvin, Patrick R., Organic Letters, 2023, 25(11), 1834-1838

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Visible-Light-Induced Cascade Phosphinoylation/Cyclization of Phenacylmalononitriles with Secondary H-phosphine Oxides
Xiong, Biquan ; Shi, Chonghao; Xu, Weifeng; Liu, Yu ; Zhu, Longzhi; et al, Advanced Synthesis & Catalysis, 2022, 364(24), 4392-4401

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Cobaloxime Photocatalysis for the Synthesis of Phosphorylated Heteroaromatics
Yu, Ji-Xin; Cheng, Yuan-Yuan; Chen, Bin; Tung, Chen-Ho; Wu, Li-Zhu, Angewandte Chemie, 2022, 61(40),

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  1 h, reflux
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  2 - 3 h, reflux
Reference
Asymmetric Construction of Tertiary/Secondary Carbon-Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition
Chen, Yuan; Yu, Zhaoyuan ; Jiang, Zhiyu; Tan, Jian-Ping; Wu, Jia-Hong; et al, ACS Catalysis, 2021, 11(22), 14168-14180

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 16 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Enantioselective Cobalt-Catalyzed Reductive Cross-Coupling for the Synthesis of Axially Chiral Phosphine-Olefin Ligands
Zhang, Xi; Wang, Juan; Yang, Shang-Dong, ACS Catalysis, 2021, 11(22), 14008-14015

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
B(C6F5)3-catalyzed O-H insertion reactions of diazoalkanes with phosphinic acids
Zhang, Yangyang; Zhang, Xinzhi; Zhao, Jincheng; Jiang, Jun, Organic & Biomolecular Chemistry, 2021, 19(26), 5772-5776

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  0 °C; 15 min, 0 °C; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Cobaloxime Catalysis for Enamine Phosphorylation with Hydrogen Evolution
Lei, Tao; Liang, Ge; Cheng, Yuan-Yuan; Chen, Bin ; Tung, Chen-Ho ; et al, Organic Letters, 2020, 22(14), 5385-5389

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ;  rt; 30 min, reflux; 0 °C
1.2 Reagents: Diethyl phosphite Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Regio- and Stereoselective Hydrophosphorylation of Ynamides for the Synthesis of β-Aminovinylphosphine Oxides
Huang, Hai; Zhu, Hongjun ; Kang, Jun Yong, Organic Letters, 2018, 20(9), 2778-2781

Di(naphthalen-2-yl)phosphine oxide Raw materials

Di(naphthalen-2-yl)phosphine oxide Preparation Products

Di(naphthalen-2-yl)phosphine oxide Related Literature

78871-05-3 (Di(naphthalen-2-yl)phosphine oxide) Related Products

Recommended suppliers
Amadis Chemical Company Limited
(CAS:78871-05-3)Di(naphthalen-2-yl)phosphine oxide
A853082
99%
25g
380.0